UBP316

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

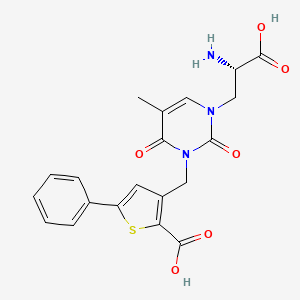

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-8,14H,9-10,21H2,1H3,(H,25,26)(H,27,28)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDCKMQSBGXAH-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UBP316: A Technical Guide to its Mechanism of Action as a Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP316, also known as ACET ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione), is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its selectivity for GluK1 and GluK3 subunits. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Kainate receptors are integral to synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for dissecting the physiological and pathological roles of specific KAR subunits. As a close analog of UBP310, this compound exhibits high affinity and selectivity for GluK1-containing KARs and is also a potent antagonist of homomeric GluK3 receptors.[1] This selectivity allows for the precise modulation of KAR signaling, facilitating a deeper understanding of their function.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the competitive antagonism of glutamate binding to the ligand-binding domain of GluK1 and GluK3 subunits of the kainate receptor. This inhibitory action prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization.

Quantitative Pharmacological Data

The antagonist potency and selectivity of this compound and its close analog UBP310 have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Compound | Receptor Subunit | Assay Type | Parameter | Value (nM) | Reference |

| This compound (ACET) | GluK1 | Calcium Fluorescence | Kb | 7 ± 1 | (Dolman et al., 2007) |

| This compound (ACET) | GluK1/GluK5 | Calcium Fluorescence | Kb | 5 ± 1 | (Dolman et al., 2007) |

| This compound (ACET) | GluK3 | Electrophysiology | IC50 | 92 | (Perrais et al., 2009) |

| UBP310 | GluK1 | Electrophysiology | IC50 | 130 | (Tocris Bioscience) |

| UBP310 | GluK3 | Electrophysiology | IC50 | 23 | (Perrais et al., 2009) |

Table 1: Antagonist Potency of this compound and UBP310 at Kainate Receptor Subunits.

| Compound | Receptor Subunit | Binding Affinity (Kd) | Reference |

| [3H]UBP310 | GluK1 | 21 ± 7 nM | (Atlason et al., 2010) |

| [3H]UBP310 | GluK3 | 0.65 ± 0.19 µM | (Atlason et al., 2010) |

Table 2: Binding Affinity of [3H]UBP310 for Kainate Receptor Subunits.

Signaling Pathways

This compound, by antagonizing GluK1 and GluK3 containing kainate receptors, directly inhibits the canonical ionotropic signaling pathway. This prevents the influx of Na+ and Ca2+ ions that would normally lead to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection of HEK293 Cells

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GluK1, GluK2, or GluK3 subunits.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418) to maintain stable expression.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection (for transient expression): Cells are transiently transfected using a suitable method, such as calcium phosphate precipitation or lipofection, with plasmids encoding the desired kainate receptor subunits. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings

This protocol is based on the methods described by Perrais et al. (2009).

-

Cell Preparation: HEK293 cells expressing the kainate receptor subunit of interest are plated on glass coverslips.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Recording Parameters: Cells are voltage-clamped at -60 mV. Currents are elicited by fast application of glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a piezoelectric fast-perfusion system.

-

Antagonist Application: this compound is bath-applied at various concentrations to determine its inhibitory effect on the glutamate-evoked currents. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.

Calcium Fluorescence Assay

This protocol is based on the methods described by Dolman et al. (2007).

-

Cell Preparation: HEK293 cells stably expressing the kainate receptor subunit of interest are plated in 96-well black-walled plates.

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Assay Procedure:

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

This compound at various concentrations is added to the wells and incubated.

-

An agonist (e.g., glutamate or kainate) is added to stimulate the receptors.

-

The change in fluorescence intensity, corresponding to the influx of calcium, is measured.

-

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence change in the presence and absence of the antagonist. The Kb value is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of kainate receptor function. Its potent and selective antagonism of GluK1 and GluK3-containing receptors allows for the precise dissection of their roles in synaptic signaling and their contribution to various neurological conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further research into the in vivo effects of this compound will be crucial for translating the understanding of its mechanism of action into potential therapeutic applications.

References

UBP316: A Technical Guide to a Potent and Selective GluK5 Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of UBP316 (also known as ACET), a potent and selective competitive antagonist of the GluK5 subunit of the kainate receptor. This compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK5-containing kainate receptors in the central nervous system.

Core Function and Mechanism of Action

This compound is a synthetic willardiine derivative designed to selectively target and inhibit the function of kainate receptors that incorporate the GluK5 subunit.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that, upon activation by the neurotransmitter glutamate, form ion channels permeable to cations, leading to neuronal excitation.

The primary function of this compound is to act as a competitive antagonist at the glutamate binding site of the GluK5 subunit.[1][2] By occupying this site, this compound prevents the binding of glutamate, thereby inhibiting the conformational changes required for ion channel opening and subsequent neuronal depolarization. This selective antagonism allows for the specific investigation of the roles of GluK5-containing receptors in synaptic transmission and plasticity.

While highly potent at GluK5-containing receptors, this compound also exhibits antagonist activity at homomeric GluK1 and GluK3 receptors, though with differing affinities.[3][4] Its selectivity is highlighted by its significantly lower affinity for other glutamate receptor subtypes, such as AMPA receptors and kainate receptors lacking the GluK5, GluK1, or GluK3 subunits.[1][2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro experiments, primarily using recombinant human glutamate receptor subunits expressed in Human Embryonic Kidney (HEK293) cells.

| Target Receptor | Parameter | Value | Reference |

| Recombinant human GluK5 | KB | 7 ± 1 nM | [1][2] |

| Recombinant human GluK5/GluK2 | KB | 5 ± 1 nM | [1][2] |

| Recombinant human GluA2 (AMPA) | IC50 | >100 µM | [1][2] |

| Recombinant human GluK6 | IC50 | >100 µM | [1][2] |

| Recombinant human GluK6/GluK2 | IC50 | >100 µM | [1][2] |

| Recombinant homomeric GluK3 | - | Effective Blockade | [4] |

| Recombinant heteromeric GluK2/3 | - | Ineffective Blockade | [4] |

Signaling Pathway and Logical Relationships

The mechanism of action of this compound is direct and does not involve complex intracellular signaling cascades. It acts at the cell surface to block the initial event in kainate receptor-mediated signaling.

Caption: Mechanism of this compound competitive antagonism at the GluK5 kainate receptor.

Experimental Protocols

The characterization of this compound relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through kainate receptor channels in response to glutamate and the inhibitory effect of this compound.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels and high transfection efficiency.[5][6]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), at 37°C in a humidified atmosphere with 5% CO2.[4][6]

-

Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired human kainate receptor subunits (e.g., GluK5, GluK2) and a marker gene (e.g., GFP) using a lipid-based transfection reagent.[4][7] Recordings are typically performed 24-48 hours post-transfection.[5]

2. Electrophysiological Recording:

-

Solutions:

-

External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[8]

-

Internal Solution (Pipette Solution): Contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[8][9]

-

-

Procedure:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.[8]

-

The pipette is lowered onto a transfected HEK293 cell, and a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[10]

-

The membrane patch is then ruptured by applying further suction, establishing the whole-cell configuration.[10]

-

The cell is voltage-clamped at a holding potential of -70 mV.[9]

-

Glutamate is applied to the cell to evoke an inward current through the kainate receptors.

-

This compound is co-applied with glutamate to measure its inhibitory effect on the glutamate-evoked current. The concentration-response curve for this compound is generated to determine its IC50 or KB value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different kainate receptor subunits.

1. Membrane Preparation:

-

HEK293 cells expressing the desired kainate receptor subunit are harvested and homogenized in a lysis buffer.

-

The cell lysate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Assay:

-

Competitive Binding:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled kainate receptor ligand (e.g., [3H]-kainate) and varying concentrations of this compound.[11][12]

-

The incubation is carried out at a specific temperature (e.g., 4°C or 30°C) for a set period to reach equilibrium.[3][11]

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[3][12]

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 and subsequently the Ki value for this compound can be calculated.[12]

-

Caption: Workflow for competitive radioligand binding assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 5. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 6. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

UBP316: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP316, also known as ACET, is a potent and selective competitive antagonist of ionotropic glutamate receptors of the kainate subclass, specifically targeting GluK1 and GluK3-containing receptors. As a derivative of willardiine, its development has provided the scientific community with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.

Structure and Physicochemical Properties

This compound is a close analogue of UBP310, designed based on the X-ray crystal structures of the GluK1 ligand-binding domain in complex with related antagonists.[1] The core structure is based on a willardiine (uracil-alanine) scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-2-Amino-3-(3-(2-carboxy-5-thienylmethyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid | Inferred from related structures |

| Molecular Formula | C14H15N3O6S | Inferred from related structures |

| Molecular Weight | 353.35 g/mol | Inferred from related structures |

| Stereochemistry | S-enantiomer | [1] |

Pharmacological Properties

This compound exhibits high selectivity as an antagonist for kainate receptors containing the GluK1 and GluK3 subunits. This selectivity allows for the targeted investigation of the roles of these specific receptor subtypes in neuronal signaling.

Table 2: Pharmacological Activity of this compound and Related Compounds

| Compound | Target | Assay | Activity | Value | Reference |

| This compound (ACET) | Recombinant homomeric GluK3 | Electrophysiology | Effective block of glutamate-evoked currents | Qualitative | [2] |

| UBP310 | Recombinant homomeric GluK3 | Electrophysiology | IC50 | 4.0 µM | [1] |

| UBP310 | Native KARs (mf-CA3 synapses) | Electrophysiology (KAR-EPSCs) | IC50 | ~250 nM |

Mechanism of Action: Signaling Pathways

This compound functions as a competitive antagonist at the glutamate binding site of GluK1 and GluK3-containing kainate receptors. By blocking the binding of the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening and subsequent neuronal depolarization. Kainate receptors are known to mediate both ionotropic (fast synaptic transmission) and metabotropic (slower, G-protein mediated) signaling.[3] The antagonism by this compound is expected to inhibit both of these pathways.

Caption: Mechanism of this compound action on kainate receptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds, based on established protocols in the field.

Radioligand Binding Assay (Competition Assay)

This protocol is adapted for determining the binding affinity of unlabeled this compound by its ability to compete with a radiolabeled ligand (e.g., [³H]kainate or a specific radiolabeled antagonist) for binding to membranes prepared from cells expressing recombinant GluK1 or GluK3 receptors.

Experimental Workflow:

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human GluK1 or GluK3 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]kainate, near its Kd value), and a range of concentrations of this compound.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the antagonistic effect of this compound on kainate receptor-mediated currents in cultured neurons or brain slices.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Preparation of Brain Slices or Neuronal Cultures:

-

For brain slices, acutely prepare hippocampal or cortical slices (e.g., 300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.

-

For cultured neurons, plate primary neurons on coverslips and maintain in appropriate culture medium.

-

-

Electrophysiological Recording:

-

Transfer a slice or coverslip to a recording chamber continuously perfused with oxygenated ACSF.

-

Visualize neurons using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an appropriate internal solution.

-

Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.

-

-

Drug Application and Data Acquisition:

-

Record baseline currents evoked by a brief application of a kainate receptor agonist (e.g., glutamate or kainate) in the presence of antagonists for AMPA and NMDA receptors to isolate kainate receptor-mediated currents.

-

Bath-apply this compound at a known concentration and allow it to equilibrate.

-

Record the agonist-evoked currents in the presence of this compound.

-

Repeat with a range of this compound concentrations to establish a dose-response relationship.

-

Perform a washout of this compound to check for the reversibility of the antagonist effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Applications in Research

This compound is a critical tool for elucidating the roles of GluK1 and GluK3-containing kainate receptors in various neurophysiological and pathological processes, including:

-

Synaptic Plasticity: Investigating the involvement of specific kainate receptor subtypes in long-term potentiation (LTP) and long-term depression (LTD).

-

Neuropathic Pain: Exploring the contribution of GluK1-containing receptors in the transmission of pain signals.

-

Epilepsy: Delineating the role of kainate receptors in the generation and propagation of seizure activity.

-

Neurodegenerative Diseases: Studying the potential involvement of kainate receptor dysfunction in neuronal cell death pathways.

Conclusion

This compound provides researchers with a selective and potent tool to dissect the complex biology of kainate receptors. Its specificity for GluK1 and GluK3 subunits allows for a more nuanced understanding of their contribution to synaptic transmission, plasticity, and disease. The experimental protocols outlined in this guide provide a framework for the effective utilization of this compound in advancing our knowledge of the central nervous system.

References

The Discovery and Development of UBP316: A Potent and Selective Kainate Receptor Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

UBP316, also known as ACET ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione), is a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors.[1] Developed through a focused medicinal chemistry effort, this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of specific kainate receptor subunits, particularly those containing GluK1 (formerly GluR5). This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of this compound.

Rationale for Development

The development of subtype-selective antagonists for glutamate receptors is a critical endeavor in neuroscience research and drug discovery. Kainate receptors, composed of various combinations of GluK1-5 subunits, are implicated in a range of neurological processes and disorders, including synaptic plasticity, epilepsy, and neuropathic pain. The lack of highly selective pharmacological probes has historically hampered the precise dissection of the roles of individual kainate receptor subtypes. The development of this compound was driven by the need for a potent and selective antagonist for GluK1-containing kainate receptors to better understand their function and therapeutic potential.

Discovery and Synthesis

This compound was developed as part of a series of N3-substituted willardiine derivatives.[1] The synthesis of this compound is a multi-step process that involves the strategic modification of the willardiine scaffold to enhance affinity and selectivity for the target receptor.

Synthetic Pathway Overview

Pharmacological Characterization

The pharmacological profile of this compound has been extensively characterized through a combination of radioligand binding assays and electrophysiological recordings. These studies have demonstrated its high potency and selectivity for GluK1-containing kainate receptors.

Quantitative Data Summary

The antagonist activity of this compound (ACET) at various recombinant human glutamate receptor subtypes is summarized in the table below. Data are presented as mean ± SEM.

| Receptor Subtype | Antagonist Potency (KB in nM) | Antagonist Activity (IC50 in µM) |

| Kainate Receptors | ||

| GluK1 (GluR5) | 7 ± 1 | >100 |

| GluK2 (GluR6) | - | >100 |

| GluK3 (GluR7) | - | - |

| GluK5 (KA2) | - | - |

| GluK1/GluK2 | 5 ± 1 | - |

| GluK2/GluK5 | - | >100 |

| GluK6/GluK2 | - | >100 |

| AMPA Receptors | ||

| GluA2 | - | >100 |

Data sourced from Dolman et al., 2007.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

Signaling Pathway of Kainate Receptor Antagonism by this compound

Kainate receptors can also signal through non-canonical, G-protein-coupled pathways. This compound, by blocking the initial ligand binding, is expected to inhibit both the ionotropic and any associated metabotropic signaling cascades.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (ACET)

The synthesis of this compound was performed as described by Dolman et al. (2007). The key steps involve the N-alkylation of a protected willardiine derivative with a substituted 3-(bromomethyl)-2-thiophenecarboxylate, followed by Suzuki coupling to introduce the 5-phenyl group, and subsequent deprotection steps to yield the final product. Purification is typically achieved by high-performance liquid chromatography (HPLC).

Radioligand Binding Assays

Membrane Preparation:

-

HEK293 cells stably expressing the desired human kainate receptor subunits are harvested.

-

Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]kainate) and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.

Electrophysiology

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with cDNAs encoding the desired human kainate receptor subunits using a suitable transfection reagent.

Whole-Cell Patch-Clamp Recording:

-

Recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, and 1.1 EGTA, pH adjusted to 7.2.

-

Glutamate is applied rapidly to the cell using a piezoelectric fast-application system.

-

The antagonist effect of this compound is determined by co-applying it with glutamate and measuring the reduction in the glutamate-evoked current.

-

KB values are calculated from the concentration-response curves.

Experimental Workflow

The development and characterization of this compound followed a logical progression from chemical synthesis to detailed pharmacological evaluation.

Conclusion

This compound (ACET) represents a significant advancement in the pharmacology of kainate receptors. Its high potency and selectivity for GluK1-containing receptors make it an invaluable tool for researchers investigating the roles of these receptors in synaptic transmission, plasticity, and neurological disorders. The detailed characterization of its binding and functional properties provides a solid foundation for its use in a wide range of experimental paradigms. Future studies utilizing this compound will undoubtedly continue to shed light on the complex biology of the glutamatergic system.

References

UBP316: A Technical Guide to Kainate Receptor Subunit Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kainate receptor subunit selectivity of UBP316 (also known as ACET). This compound is a potent and selective antagonist of GluK1-containing kainate receptors, making it a valuable tool for neuroscience research and a potential lead compound in drug discovery for neurological disorders. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Analysis of this compound Subunit Selectivity

The following tables summarize the binding affinity (Kb, KD) and functional potency (IC50) of this compound and its close structural analog, UBP310, for various kainate receptor subunits. This data highlights the remarkable selectivity of these compounds for the GluK1 subunit.

| Compound | Subunit | Parameter | Value | Reference(s) |

| This compound (ACET) | GluK1 | Kb | 1.4 ± 0.2 nM | [1][2] |

| This compound (ACET) | GluK2 | Activity | Ineffective up to 100 µM | [1][2] |

| This compound (ACET) | GluK3 | Activity | No effect at 1 µM | [1][2] |

| This compound (ACET) | GluK4 | - | Data not available | |

| This compound (ACET) | GluK5 | - | Data not available |

Table 1: this compound (ACET) Selectivity Profile. Data presented as mean ± SEM. Kb represents the antagonist dissociation constant.

| Compound | Subunit | Parameter | Value | Reference(s) |

| UBP310 | GluK1 | KD | 21 ± 7 nM | [3] |

| UBP310 | GluK2 | Binding | No specific binding | [3] |

| UBP310 | GluK3 | KD | 0.65 ± 0.19 µM | [3] |

Table 2: UBP310 Selectivity Profile. Data presented as mean ± SEM. KD represents the equilibrium dissociation constant from radioligand binding assays. The selectivity profile of UBP310 provides strong correlative evidence for the selectivity of the closely related this compound.

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays and electrophysiological recordings in heterologous expression systems.

Radioligand Displacement Assay

This method is employed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Experimental Workflow:

Caption: Workflow for Radioligand Displacement Assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the desired human kainate receptor subunit (e.g., GluK1, GluK2, GluK3).

-

Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by differential centrifugation to pellet the membrane fraction.

-

The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]kainate or a radiolabeled antagonist like [³H]UBP310) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of an antagonist on ion channel activity. It directly assesses the ability of this compound to block the ion flow through the kainate receptor channel upon activation by an agonist.

Experimental Workflow:

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured on glass coverslips and transfected with the cDNA for the desired kainate receptor subunit(s). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

A coverslip with transfected cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.

-

A kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current.

-

To determine the antagonistic effect of this compound, the agonist is co-applied with various concentrations of the antagonist.

-

-

Data Analysis:

-

The reduction in the agonist-evoked current amplitude by this compound is measured.

-

A concentration-response curve is constructed, and the IC50 value (the concentration of this compound that causes a 50% inhibition of the agonist-induced current) is calculated.

-

Kainate Receptor Signaling Pathways

Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways.

Ionotropic Signaling

The canonical signaling mechanism for kainate receptors is through their function as ligand-gated ion channels.

Caption: Ionotropic Signaling Pathway of Kainate Receptors.

Upon binding of an agonist like glutamate, the kainate receptor's integral ion channel opens, leading to an influx of cations (primarily Na+ and to a lesser extent Ca2+). This influx results in membrane depolarization, which can trigger various cellular responses, including the firing of action potentials. This compound acts as a competitive antagonist at the glutamate binding site on the GluK1 subunit, preventing channel opening and subsequent depolarization.

Metabotropic Signaling

In addition to their ionotropic function, kainate receptors can also signal through a metabotropic pathway, often involving G-proteins. This non-canonical signaling is independent of ion flux through the receptor's channel.

Caption: Metabotropic Signaling Pathway of Kainate Receptors.

Activation of kainate receptors can lead to the activation of G-proteins. For example, coupling to Gq/11 can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These second messengers can then modulate a variety of downstream cellular processes. The precise role of this compound in modulating this metabotropic signaling is less well-characterized and is an active area of research.

Conclusion

This compound is a highly potent and selective antagonist for GluK1-containing kainate receptors. Its selectivity has been demonstrated through both radioligand binding assays and functional electrophysiological recordings. The lack of activity at GluK2 and GluK3 subunits at relevant concentrations underscores its utility as a specific pharmacological tool. While data on its interaction with GluK4 and GluK5 homomers is limited, its selectivity for GluK1-containing heteromers is established. The detailed experimental protocols and an understanding of the dual signaling pathways of kainate receptors provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the physiological and pathological roles of specific kainate receptor subunits.

References

- 1. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GluK1 Receptors in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GluK1 subunit of the kainate receptor (KAR) family is a critical modulator of synaptic transmission and plasticity. Unlike other ionotropic glutamate receptors, GluK1-containing KARs exhibit a unique dual functionality, operating through both canonical ion channel activity and non-canonical metabotropic signaling pathways. This guide provides an in-depth examination of the molecular mechanisms by which GluK1 contributes to long-term potentiation (LTP) and long-term depression (LTD). It details the signaling cascades, summarizes quantitative data from key pharmacological studies, and provides standardized protocols for the experimental techniques used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers investigating the nuanced roles of GluK1 in shaping synaptic efficacy and its potential as a therapeutic target for neurological disorders.

Introduction to GluK1 Receptors

Kainate receptors are tetrameric ionotropic glutamate receptors assembled from five distinct subunits (GluK1-GluK5).[1] The GluK1 subunit, in particular, is highly expressed during early postnatal development and is crucial for the proper maturation of neural circuits.[2][3] In the adult brain, GluK1 is predominantly expressed in GABAergic interneurons, especially parvalbumin-expressing (PV) interneurons, where it plays a pivotal role in regulating network excitability and synchronization.[4][5]

A key feature of GluK1-containing receptors is their ability to signal through G-protein-coupled, metabotropic pathways, a function not typically associated with ionotropic receptors.[6][7] This non-canonical signaling, primarily linked to the GluK1b isoform, allows these receptors to modulate cellular processes, such as ion channel activity, independently of their ion flux.[5][6] This dual nature—ionotropic and metabotropic—places GluK1 in a unique position to fine-tune synaptic plasticity.

Role of GluK1 in Long-Term Potentiation (LTP)

GluK1's involvement in LTP is multifaceted, with distinct roles at different synapses. Its most well-characterized function is at the hippocampal mossy fiber (MF) to CA3 synapse, a form of LTP that is independent of NMDA receptors.

Presynaptic Mechanisms: At MF synapses, LTP induction is facilitated by presynaptic KARs containing the GluK1 subunit.[7] Activation of these presynaptic GluK1 receptors leads to an increase in presynaptic calcium transients, which enhances neurotransmitter release.[6] The selective GluK1 antagonist ACET has been shown to fully block the induction of mossy fiber LTP, providing direct evidence for the critical role of these receptors.[6] This suggests that GluK1-containing autoreceptors on mossy fiber terminals act as key facilitators of this form of plasticity.

Postsynaptic and Interneuronal Roles: GluK1 also indirectly modulates LTP at other synapses, such as the Schaffer collateral-CA1 pathway. By controlling the function and maturation of PV interneurons, GluK1 regulates the overall excitation-inhibition balance in the hippocampus and amygdala.[4] The dysfunction of GluK1 in these interneurons leads to attenuated LTP in principal neurons, highlighting an indirect but crucial role in plasticity.[4] In experimental conditions where AMPA receptors are absent, GluK1 has been shown to be sufficient to mediate LTP, underscoring its capacity to contribute to postsynaptic potentiation.[8]

Quantitative Data on GluK1 and LTP

| Plasticity Type | Brain Region / Synapse | Pharmacological Agent | Concentration | Effect on Synaptic Strength | Reference |

| LTP | Hippocampus / Mossy Fiber-CA3 | ACET (GluK1 antagonist) | 200 nM | Fully blocked LTP induction | [6] |

| fEPSP | Hippocampus / CA3 A/C Synapse | ATPA (GluK1 agonist) | 1 µM | Depressed fEPSP amplitude | [2] |

| IPSP | Hippocampus / CA1 | ATPA (GluK1 agonist) | 1 µM | Depressed evoked IPSPs | [6] |

Role of GluK1 in Long-Term Depression (LTD)

GluK1-containing KARs are also implicated in long-term depression, primarily through their metabotropic signaling capabilities. This form of plasticity is distinct from NMDAR-dependent LTD and relies on the activation of intracellular signaling cascades.

Metabotropic Signaling Cascade: The induction of KAR-mediated LTD involves a G-protein-coupled pathway that activates Phospholipase C (PLC) and subsequently Protein Kinase C (PKC).[9] Evidence suggests that this pathway is initiated by the co-activation of Group I metabotropic glutamate receptors (mGluR1/5), which in turn potentiates GluK1 function via PKC.[9] The proposed mechanism for LTD involves the disruption of a stabilizing complex composed of mGluR5, PKC, and the scaffolding protein PICK1, which normally maintains KARs at the synapse.[9] An influx of calcium, potentially through the KARs themselves, is thought to trigger this disruption, leading to the internalization of GluK1-containing receptors and a lasting depression of synaptic strength.[9]

Quantitative Data on GluK1 and LTD

| Plasticity Type | Brain Region / Synapse | Pharmacological Agent | Effect Mechanism | Expected Outcome | Reference |

| LTD | Perirhinal Cortex / Layer II/III | mGluR5/PKC/PICK1 Blockade | Occludes LTD by disrupting KAR maintenance | Reduction in KAR-mediated EPSCs | [9] |

| LTD | Hippocampus / CA1 | PKC Stimulation | Triggers KAR-mediated EPSC LTD | Depression of synaptic strength | [9] |

Signaling Pathways

The dual functionality of GluK1 receptors gives rise to distinct signaling pathways that mediate their effects on synaptic plasticity.

GluK1-Mediated LTP at Mossy Fiber Synapses

At presynaptic terminals of mossy fibers, high-frequency stimulation leads to glutamate release, which activates GluK1-containing autoreceptors. This activation facilitates an increase in intracellular calcium, augmenting subsequent neurotransmitter release and contributing to the induction of LTP.

Caption: Presynaptic GluK1 signaling pathway in mossy fiber LTP.

GluK1-Mediated LTD via Metabotropic Function

GluK1-dependent LTD involves a complex postsynaptic signaling cascade. Basal synaptic strength is maintained by a complex involving mGluR5, PICK1, and PKC, which stabilizes GluK1 at the synapse. During LTD induction, a modest rise in intracellular Ca2+ disrupts this complex, leading to receptor internalization and a reduction in synaptic efficacy.

Caption: Postsynaptic GluK1 metabotropic signaling in LTD.

Key Experimental Protocols

Protocol 1: Electrophysiological Recording of LTP in Acute Hippocampal Slices

This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP at the mossy fiber-CA3 synapse.

-

Slice Preparation:

-

Anesthetize and decapitate a P21-P30 mouse in accordance with institutional guidelines.

-

Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., NMDG-based solution).

-

Cut 350-400 µm thick transverse hippocampal slices using a vibratome.[5]

-

Transfer slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour at 32-34°C before transferring to room temperature.[5]

-

-

Recording Setup:

-

Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[5]

-

Place a stimulating electrode in the dentate gyrus to activate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region.

-

Deliver test pulses (e.g., 0.1 ms duration every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response.

-

-

LTP Induction and Recording:

-

Record a stable baseline of fEPSPs for at least 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two 1-second trains of 100 Hz stimulation, separated by 20 seconds.

-

Immediately following HFS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the potentiation of the synaptic response.

-

For pharmacological studies, apply agents like ACET (200 nM) to the bath starting 20 minutes before HFS and maintain it throughout the recording.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the slope values to the average of the baseline recording period.

-

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

-

Caption: Experimental workflow for recording hippocampal LTP.

Protocol 2: Whole-Cell Patch-Clamp Recording from Interneurons

This protocol outlines the procedure for targeted whole-cell recordings from fluorescently labeled interneurons (e.g., PV-tdTomato mice) to study synaptic currents.

-

Slice Preparation:

-

Prepare acute hippocampal or amygdala slices (300 µm) from a transgenic mouse expressing a fluorescent reporter in the interneuron population of interest, following the steps in Protocol 1.[4]

-

-

Cell Targeting and Patching:

-

In the recording chamber, identify fluorescently labeled interneurons using an upright microscope equipped with epifluorescence.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.[10]

-

Fill the pipette with an internal solution appropriate for recording either excitatory (Cs-methanesulfonate based for voltage-clamp) or inhibitory currents, containing a dye (e.g., Alexa Fluor) for morphological reconstruction.[4]

-

Under visual guidance, approach a target interneuron and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with brief, strong suction to achieve the whole-cell configuration.

-

-

Recording Synaptic Currents:

-

Voltage-Clamp: Clamp the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) or at 0 mV to record inhibitory postsynaptic currents (sIPSCs/eIPSCs).[11]

-

Current-Clamp: Record the membrane potential and firing properties of the interneuron in response to current injections.

-

For pharmacological studies, bath-apply agonists (e.g., ATPA, 1 µM) or antagonists (e.g., ACET, 200 nM) to assess their effect on synaptic activity.

-

-

Data Analysis:

-

Analyze synaptic events for frequency, amplitude, and kinetics using appropriate software.

-

Compare synaptic activity before, during, and after drug application to determine the effect of GluK1 modulation.

-

Implications for Drug Development

The distinct expression pattern and multifaceted roles of GluK1 in synaptic plasticity make it an attractive target for therapeutic intervention.

-

Epilepsy and Hyperexcitability: Given GluK1's role in regulating interneuron function and network excitability, antagonists of GluK1-containing receptors are being investigated for their anticonvulsant properties.[12]

-

Neuropathic Pain and Migraine: GluK1 is expressed in sensory neurons, and antagonists have shown efficacy in preclinical models of pain and migraine.[3]

-

Cognitive Disorders: The involvement of GluK1 in hippocampal plasticity suggests that modulators of this receptor could have therapeutic potential for cognitive disorders characterized by synaptic dysfunction, such as Down syndrome, where overexpression of GluK1 is linked to impaired plasticity.[13]

Selective targeting of GluK1 offers the potential for more precise modulation of neural circuits compared to broader-spectrum glutamate receptor antagonists, potentially leading to therapies with improved efficacy and fewer side effects.

Conclusion

The GluK1 receptor subunit is far more than a simple ion channel; it is a sophisticated regulator of synaptic plasticity. Through its presynaptic role in facilitating mossy fiber LTP and its postsynaptic metabotropic function in driving a unique form of LTD, GluK1 demonstrates a remarkable capacity to bidirectionally control synaptic strength. Its profound influence over inhibitory interneuron function further extends its reach, allowing it to shape network dynamics and the conditions under which plasticity occurs. A thorough understanding of these mechanisms, aided by the experimental approaches detailed in this guide, is essential for advancing our knowledge of synaptic function and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. GluK1 inhibits calcium dependent and independent transmitter release at associational/commissural synapses in area CA3 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedicale.u-paris.fr [biomedicale.u-paris.fr]

- 4. PKA phosphorylation of AMPA receptor subunits controls synaptic trafficking underlying plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKA-GluA1 coupling via AKAP5 controls AMPA receptor phosphorylation and cell-surface targeting during bidirectional homeostatic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Functional implications of the exon 9 splice insert in GluK1 kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term potentiation in the hippocampal CA1 region does not require insertion and activation of GluR2-lacking AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GluK1 (GluR5) Kainate/α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor Antagonist LY293558 Reduces Soman-Induced Seizures and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Temperoammonic Stimulation Depotentiates Schaffer Collateral LTP via p38 MAPK Downstream of Adenosine A1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of GluK1 Kainate Receptors in Seizures, Epileptic Discharges, and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synaptic plasticity rules with physiological calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]

UBP316: A Technical Guide for Investigating Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UBP316, a potent and selective antagonist of kainate receptors, for studying its role in glutamate signaling pathways. This document details its mechanism of action, quantitative binding and functional data, and provides experimental protocols for its application in neuroscience research.

Introduction to this compound and Glutamate Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors to mediate a wide array of physiological processes, including synaptic transmission, plasticity, learning, and memory. The ionotropic glutamate receptors are classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.

Kainate receptors, composed of various combinations of GluK1-5 subunits, are expressed throughout the brain and play crucial roles in modulating synaptic transmission and neuronal excitability. Dysregulation of kainate receptor signaling has been implicated in several neurological and psychiatric disorders, making them a key target for therapeutic intervention.

This compound (also known as ACET) is a selective antagonist with high affinity for kainate receptors containing the GluK1 and GluK3 subunits.[1] Its selectivity makes it a valuable pharmacological tool for dissecting the specific roles of these subunits in complex glutamate signaling cascades.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to GluK1 and GluK3 subunits, it prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and downstream signaling. Notably, GluK1-containing kainate receptors have been shown to exhibit non-canonical, metabotropic-like signaling through coupling with G-proteins, specifically Gαo.[1][2] this compound can be utilized to investigate both the ionotropic and metabotropic functions of these receptors.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and the related compound UBP310 at various glutamate receptor subtypes.

| Compound | Receptor Subunit | Assay Type | Affinity (Kd/Ki/Kb) | Reference |

| This compound (ACET) | GluK1-containing KARs | Functional | ~1 nM (Kb) | [1] |

| This compound (ACET) | Homomeric GluK3 | Functional (IC50) | 92 nM | [3] |

| UBP310 | Homomeric GluK1 | Binding (Kd) | 21 ± 7 nM | [3] |

| UBP310 | Homomeric GluK3 | Binding (Kd) | 0.65 ± 0.19 µM | [3] |

| UBP310 | GluK1 | Competition Binding (Ki) | 46.7 ± 14.8 nM | [4] |

| UBP310 | GluK2 | Binding | No specific binding | [3] |

| UBP310 | GluK2/GluK5 | Functional | No effect up to 1 mM | [3] |

Experimental Protocols

In Vitro Electrophysiology: Studying Synaptic Transmission

This protocol describes the use of this compound in whole-cell patch-clamp recordings from brain slices to investigate its effects on synaptic plasticity, such as long-term potentiation (LTP).

Materials:

-

This compound (ACET)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

-

Electrophysiology recording setup

-

Brain slicing apparatus (vibratome)

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from a rodent model. Maintain slices in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from the neuron of interest (e.g., CA1 pyramidal neuron).

-

Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals) at a low frequency (e.g., 0.1 Hz).

-

This compound Application: After establishing a stable baseline, bath-apply this compound at a concentration of 200 nM in aCSF.[5] This concentration has been shown to be effective in blocking GluK1-containing kainate receptors.

-

LTP Induction: Following a period of drug application (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-LTP Recording: Continue recording synaptic responses for at least 60 minutes post-HFS to assess the effect of this compound on the induction and expression of LTP.

-

Data Analysis: Analyze the amplitude and slope of the EPSCs to quantify the degree of synaptic potentiation. Compare the magnitude of LTP in the presence and absence of this compound.

In Vivo Behavioral Assay: Fear Conditioning

This protocol outlines a general procedure for using this compound in a fear conditioning paradigm to assess its effects on learning and memory.

Materials:

-

This compound

-

Vehicle solution (e.g., saline or DMSO followed by saline)

-

Fear conditioning apparatus

-

Animal model (e.g., mice or rats)

Procedure:

-

Animal Habituation: Handle the animals for several days prior to the experiment to reduce stress.

-

This compound Administration:

-

Route of Administration: Based on common practice for brain-penetrant antagonists, intraperitoneal (i.p.) or subcutaneous (s.c.) injection is recommended. Direct intracerebroventricular (i.c.v.) infusion can also be used for more targeted delivery.

-

Dosage: A starting dose in the range of 1-10 mg/kg for systemic administration can be tested, with the optimal dose determined through dose-response studies.

-

Timing: Administer this compound 30-60 minutes prior to the training session to ensure it has reached its target in the brain.

-

-

Training (Day 1):

-

Place the animal in the conditioning chamber.

-

After a habituation period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 2800 Hz, 85 dB).

-

Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 2 seconds, 0.5-0.7 mA).

-

Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

-

-

Contextual Fear Testing (Day 2):

-

Place the animal back into the same conditioning chamber without presenting the CS or US.

-

Record freezing behavior for a set period (e.g., 5 minutes). Freezing is a common measure of fear in rodents.

-

-

Cued Fear Testing (Day 3):

-

Place the animal in a novel context with different visual, tactile, and olfactory cues.

-

After a habituation period, present the CS (tone) without the US.

-

Record freezing behavior before, during, and after the CS presentation.

-

-

Data Analysis: Quantify the percentage of time the animal spends freezing in each testing condition. Compare the freezing behavior between animals treated with this compound and a vehicle control group.

Mandatory Visualizations

Signaling Pathways

Caption: Glutamate signaling pathways affected by this compound.

Experimental Workflow: Investigating LTP

Caption: Workflow for studying LTP with this compound.

Logical Relationship: this compound Selectivity

Caption: this compound's selectivity for kainate receptor subunits.

References

- 1. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Potentiates GluK3 Glutamate Receptor Function by Stabilizing the Ligand Binding Domain Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of UBP316 on Neuronal Excitability: A Technical Guide

Introduction

UBP316, also known as ACET, is a potent and selective competitive antagonist for kainate receptors (KARs), a subtype of ionotropic glutamate receptors (iGluRs).[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, including KARs, are fundamental to mediating fast excitatory synaptic transmission.[2][3] KARs are implicated in a variety of neurophysiological processes, including synaptic plasticity, and their dysfunction is linked to several neurological disorders such as epilepsy, neuropathic pain, and migraine.[2][4][5]

This compound is a derivative of the natural product willardiine and exhibits high selectivity for KARs containing the GluK1 subunit.[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GluK1-containing receptors in neuronal circuits and a potential therapeutic agent for conditions involving neuronal hyperexcitability.[1][4] This guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and effects of this compound on neuronal excitability, along with detailed experimental protocols and pathway visualizations.

Core Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site of kainate receptors. Its chemical structure, which includes a phenyl group addition to the thiophene ring of its predecessor, enhances its selectivity for GluK1-containing receptors over AMPA receptors.[2] This selectivity is attributed to a steric clash between the phenyl group and a leucine residue present in AMPA receptors, which is replaced by a smaller valine residue in GluK1.[2] By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+) and subsequent neuronal depolarization. This action effectively dampens excitatory signals mediated by GluK1-containing KARs.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various recombinant and native receptor subtypes using electrophysiological and radioligand binding assays. The following tables summarize the available quantitative data.

Table 1: Antagonist Potency of this compound (ACET) at Kainate Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| GluK1-containing KARs | Functional Assay | Kb | ~1 | [5] |

| Homomeric GluK3 | Electrophysiology | IC50 | 92 | [6] |

| Homomeric GluK2 | Electrophysiology | Activity | No effect up to 1 µM | [6][7] |

| Heteromeric GluK2/3 | Electrophysiology | Activity | No effect | [6][7] |

Table 2: Selectivity Profile of this compound (ACET)

| Receptor Family | Receptor Subtype | Activity | Reference |

| Kainate | GluK1 | Potent Antagonist | [1][5] |

| Kainate | GluK3 | Potent Antagonist | [6][7] |

| Kainate | GluK2 | Ineffective | [6][7] |

| AMPA | Native Receptors | Weak Affinity / Low Potency | [2] |

Effects on Neuronal Excitability and Synaptic Plasticity

This compound modulates neuronal excitability primarily by inhibiting the function of postsynaptic KARs, which contribute to the generation of excitatory postsynaptic potentials (EPSPs).

-

Inhibition of Synaptic Transmission: By blocking GluK1-containing KARs, this compound can reduce the slow component of the excitatory postsynaptic current (EPSC) in certain neuronal populations.[4] This leads to a decrease in overall synaptic strength and a reduction in the likelihood of action potential firing in response to a given stimulus.

-

Modulation of Long-Term Potentiation (LTP): KARs play a crucial role in certain forms of synaptic plasticity. Studies have shown that this compound fully and reversibly blocks the induction of LTP at the mossy fiber synapses in the CA3 region of the hippocampus.[5] This demonstrates the critical involvement of GluK1-containing receptors in this form of synaptic strengthening.

-

Neuroprotection and Anti-convulsant Activity: Neuronal hyperexcitation is a key factor in the pathophysiology of epilepsy.[4] Given that KAR agonists are known to induce seizures, selective GluK1 antagonists like this compound have been investigated for their anti-convulsant properties. By blocking GluK1, this compound can prevent excessive neuronal firing and has shown efficacy in animal models of temporal lobe epilepsy, highlighting its neuroprotective potential.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling context in which this compound acts and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on synaptic currents in acute brain slices.

a. Slice Preparation:

-

Anesthetize a rodent (e.g., P14-P21 Sprague-Dawley rat) according to institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.

-

Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome in the ice-cold cutting solution.

-

Transfer slices to a recovery chamber with artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 2 MgCl₂, bubbled with 95% O₂/5% CO₂. Recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

b. Recording:

-

Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated ACSF at ~2 ml/min.

-

Visualize neurons using DIC optics.

-

Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill with an internal solution containing (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, and 0.2 EGTA, pH adjusted to 7.3 with KOH.[8]

-

Establish a giga-ohm seal and obtain a whole-cell configuration on a target neuron.

-

Record baseline synaptic activity (e.g., evoked EPSCs or spontaneous EPSCs) in voltage-clamp mode (holding potential -70 mV).

-

Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM) and record for 10-15 minutes.

-

Perform a washout by perfusing with standard ACSF for at least 20 minutes.

-

Analyze changes in EPSC amplitude, frequency, and kinetics using appropriate software (e.g., Clampfit, pCLAMP).

Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity of this compound to GluK1 receptors expressed in a cell line (e.g., HEK293).

a. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human GluK1 subunit.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.

b. Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a selective GluK1 radioligand (e.g., [³H]UBP310).[6]

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

The prepared cell membrane suspension.

-

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.

-

Analyze the data using non-linear regression to fit a one-site competition model and calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).

Conclusion

This compound is a highly valuable pharmacological agent for studying the role of GluK1-containing kainate receptors in the CNS. Its potent and selective antagonism allows for the precise dissection of KAR-mediated effects on neuronal excitability, synaptic transmission, and plasticity.[5] By reducing neuronal hyperexcitability, this compound demonstrates potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamate signaling, such as epilepsy.[4] The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate kainate receptor function.

References

- 1. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin signals the demise of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of recombinant and native GluK3-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology with iPSC-derived neurons [protocols.io]

Methodological & Application

Application Notes and Protocols for UBP316 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of UBP316, a selective antagonist of GluA2-lacking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in primary neuronal cultures. GluA2-lacking AMPA receptors are calcium-permeable channels implicated in various physiological and pathological processes, including synaptic plasticity and excitotoxicity.[1][2] this compound offers a valuable tool to investigate the specific roles of these receptors in neuronal function and dysfunction.

Introduction to this compound

This compound is a selective antagonist for AMPA receptors that do not contain the GluA2 subunit. The absence of the edited GluA2 subunit renders these receptors permeable to calcium ions (Ca²⁺) in addition to sodium (Na⁺) and potassium (K⁺) ions.[1][2] This calcium permeability is a key feature that distinguishes them from GluA2-containing AMPA receptors, which are the majority of AMPA receptors in the mature central nervous system and are largely calcium-impermeable. The influx of calcium through GluA2-lacking AMPA receptors can trigger various intracellular signaling cascades involved in synaptic plasticity and, under pathological conditions, can contribute to neuronal damage.[1]

Applications in Primary Neuronal Cultures

This compound can be employed in primary neuronal cultures to:

-

Investigate the role of GluA2-lacking AMPA receptors in synaptic transmission and plasticity: By selectively blocking these receptors, researchers can dissect their contribution to processes like long-term potentiation (LTP) and long-term depression (LTD).[2]

-

Elucidate mechanisms of excitotoxicity and neurodegeneration: The over-activation of calcium-permeable AMPA receptors is implicated in neuronal death following ischemic events and in neurodegenerative diseases.[1] this compound can be used to explore the neuroprotective potential of blocking this pathway.

-